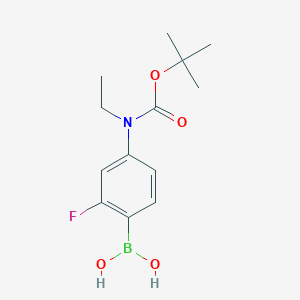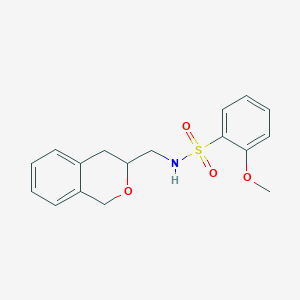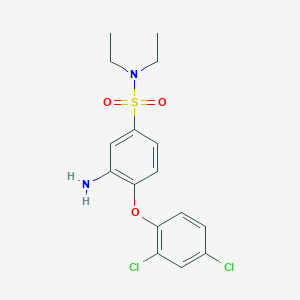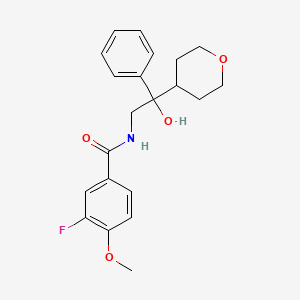
4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C13H20BNO4. Its molecular weight is 265.12 . The compound is also known as "(4-((tert-butoxycarbonyl)(ethyl)amino)phenyl)boronic acid" .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring (C6H5-) attached to a boronic acid group (-B(OH)2), an ethylamino group (-NH-C2H5), and a tert-butoxycarbonyl (Boc) group .
Chemical Reactions Analysis
The Boc group in “this compound” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
Wissenschaftliche Forschungsanwendungen
Glucose Sensing Technologies
A notable application of boronic acid derivatives, including 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid, is in the development of glucose-sensing materials. These materials are designed for noninvasive or minimally invasive monitoring of glucose levels, a critical aspect of diabetes management. The utilization of new boronic acid derivatives as molecular recognition elements enhances the sensitivity and selectivity of glucose sensors at physiological pH values. For instance, the improved photonic glucose-sensing material developed by Alexeev et al. (2004) demonstrates a significant advancement in the detection of glucose within the concentration range found in tear fluid, showcasing a potential application in ocular inserts or diagnostic contact lenses (Alexeev et al., 2004).
Organic Synthesis and Material Science
Boronic acids play a crucial role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are fundamental in creating complex molecules for pharmaceuticals, agrochemicals, and organic materials. The synthesis of this compound itself, as discussed by Zhang Da (2015), highlights its importance as an intermediate in organic synthesis, due to its compatibility, low toxicity, and stability under various conditions (Zhang Da, 2015).
Fluorescence Quenching and Sensor Development
The study of fluorescence quenching mechanisms in boronic acid derivatives, including those similar to this compound, provides insights into the development of fluorescent sensors for various applications. Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives, which is instrumental in understanding the interaction dynamics between these molecules and potential analytes, paving the way for the design of advanced sensing technologies (Geethanjali et al., 2015).
Advanced Material Applications
The modification of nanoparticles with phenylboronic acid groups, akin to the functionalities of this compound, offers promising applications in biomedicine and diagnostics. Khanal et al. (2013) demonstrated the potential of phenylboronic-acid-modified nanoparticles as antiviral inhibitors, showcasing an innovative approach to disease management and therapeutic development (Khanal et al., 2013).
Eigenschaften
IUPAC Name |
[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO4/c1-5-16(12(17)20-13(2,3)4)9-6-7-10(14(18)19)11(15)8-9/h6-8,18-19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLJPZZQEQYXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N(CC)C(=O)OC(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2984938.png)
![1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2984940.png)



![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)
![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2984949.png)

![5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2984953.png)
![2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2984955.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2984959.png)